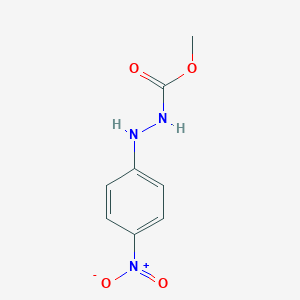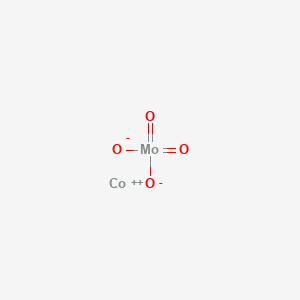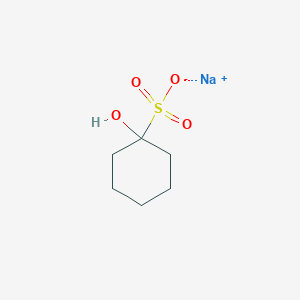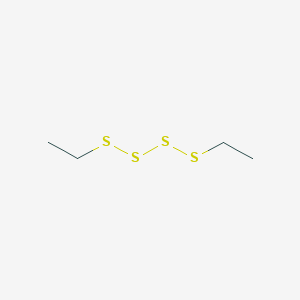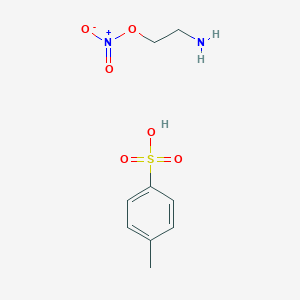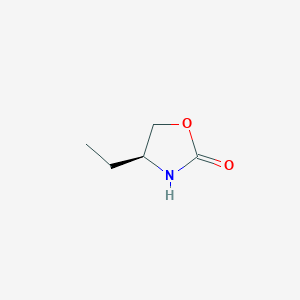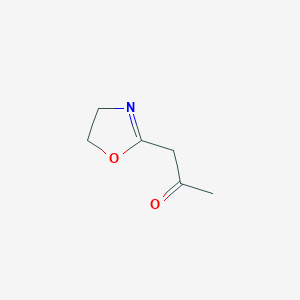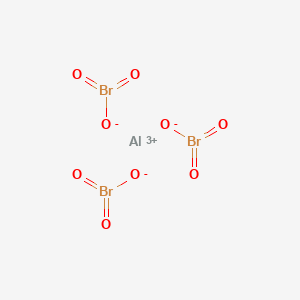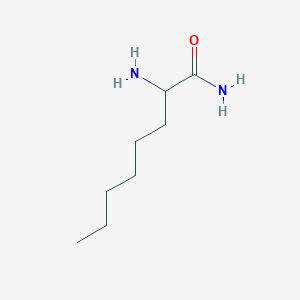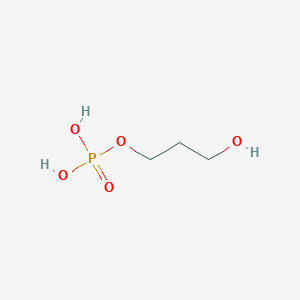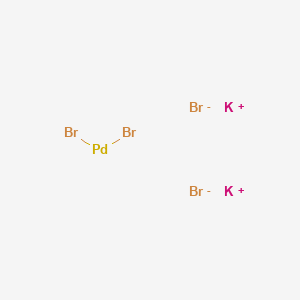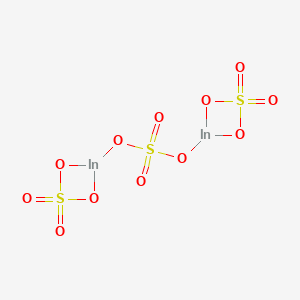
Indium(III) sulfate
Overview
Description
Synthesis Analysis
Indium(III) sulfate and its derivatives can be synthesized through various methods, including hydrothermal synthesis. For example, new indium sulfate tellurites were synthesized by a hydrothermal method in a one-pot reaction, optimizing their pure phase yields to significant percentages (Gong et al., 2019).
Molecular Structure Analysis
The molecular structure of indium(III) sulfate compounds varies based on their crystallization conditions. Indium sulfate coordination complexes have been identified with novel two-dimensional layer structures, contributing to their unique physical and chemical properties (Tian et al., 2008).
Chemical Reactions and Properties
Indium(III) sulfate acts as a π-acid catalyst in organic synthesis, facilitating the activation of C-C unsaturated bonds. This capability allows it to be used in a wide range of bond formation reactions, highlighting its versatility in chemical reactions (Pérez Sestelo et al., 2018).
Physical Properties Analysis
The physical properties of indium(III) sulfate, such as optical band gaps and laser damage thresholds, have been studied through density functional theory calculations and experimental measurements. These properties are crucial for applications in optical materials and devices (Gong et al., 2019).
Chemical Properties Analysis
Indium(III) sulfate's chemical properties, including its hydration behavior in aqueous solutions and interaction with other compounds, have been explored using Raman and infrared spectroscopy. These studies provide insights into its complexation behavior and stability in various chemical environments (Rudolph et al., 2004).
Scientific Research Applications
Solvent Extraction of Indium(III)
A study investigated the use of LIX 973N for extracting Indium(III) from sulfate media, exploring factors like equilibration time, temperature, and concentrations. The extraction process involved forming an InR3 species, highlighting the potential for efficient Indium(III) recovery from industrial processes (Alguacil, 1999).
Adsorption onto Carbon Nanotubes
Research reported high adsorption capacity of multiwalled carbon nanotubes (MWCNT) for Indium(III), emphasizing the importance of pH and kinetics in the adsorption process. This study is significant for recovering Indium from process wastes (Alguacil et al., 2016).
Binding with Pyrocathecol Violet
A study used a temperature-jump apparatus with laser light sources to explore the binding mechanism of Indium(III) to pyrocathecol violet. This research provides insights into the complexation behavior of Indium in various pH environments (Ricciu et al., 2000).
Fluorescent Detection of Indium(III)
A study synthesized a fluorescent probe based on phosphoserine for sensitive ratiometric detection of Indium(III) in aqueous solutions, highlighting its potential in environmental monitoring and industrial process control (Mehta et al., 2018).
Raman Spectra Analysis
Research on the Raman spectra of aqueous solutions of Indium sulfate provided insights into the molecular interactions and complex formation, crucial for understanding the chemical behavior of Indium(III) in different environments (Hester et al., 1963).
Formation of Indium(III) Hydroxide Particles
A study focused on the forced hydrolysis of Indium(III) to produce indium(III) hydroxide particles, essential for applications in materials science and nanotechnology (Hamada et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
indium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCKLPDYTQRDTR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2(SO4)3, In2O12S3 | |
| Record name | Indium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890695 | |
| Record name | Indium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Merck Index] Greyish solid; Grey powder; [MSDSonline] | |
| Record name | Indium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Indium(III) sulfate | |
CAS RN |
13464-82-9 | |
| Record name | Indium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, indium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/514CE39CG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

